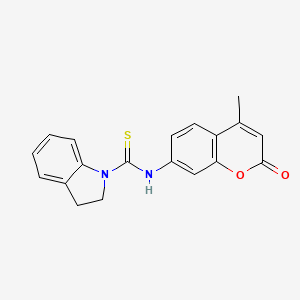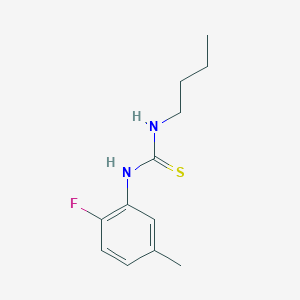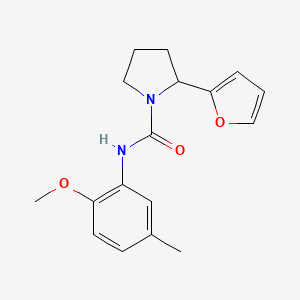
N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-indolinecarbothioamide
Vue d'ensemble
Description
N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-indolinecarbothioamide, also known as MIID, is a synthetic compound that has been widely studied for its potential therapeutic applications. MIID belongs to the class of coumarin derivatives, which are known for their diverse pharmacological activities.
Mécanisme D'action
The exact mechanism of action of N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-indolinecarbothioamide is not fully understood. However, it is believed that the compound exerts its pharmacological effects through the inhibition of various enzymes and signaling pathways involved in the inflammatory response. N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-indolinecarbothioamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of adhesion molecules involved in leukocyte recruitment.
Biochemical and Physiological Effects:
N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-indolinecarbothioamide has been shown to possess various biochemical and physiological effects. The compound has been found to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-indolinecarbothioamide has also been shown to reduce the levels of lipid peroxidation, which is a marker of oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-indolinecarbothioamide has several advantages for lab experiments. The compound is relatively easy to synthesize and has been shown to possess diverse pharmacological activities, which makes it a promising candidate for drug development. However, N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-indolinecarbothioamide has some limitations as well. The compound has low solubility in water, which makes it difficult to use in certain assays. N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-indolinecarbothioamide also has poor bioavailability, which may limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for research on N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-indolinecarbothioamide. One potential area of study is the development of N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-indolinecarbothioamide-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is the investigation of the anti-tumor properties of N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-indolinecarbothioamide and its potential use in cancer therapy. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-indolinecarbothioamide and to optimize its pharmacokinetic properties.
Applications De Recherche Scientifique
N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-indolinecarbothioamide has been studied extensively for its potential therapeutic applications in various diseases. The compound has been shown to possess anti-inflammatory, anti-tumor, anti-microbial, and anti-viral properties. N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-indolinecarbothioamide has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response.
Propriétés
IUPAC Name |
N-(4-methyl-2-oxochromen-7-yl)-2,3-dihydroindole-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-12-10-18(22)23-17-11-14(6-7-15(12)17)20-19(24)21-9-8-13-4-2-3-5-16(13)21/h2-7,10-11H,8-9H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCMXCPYPLMVPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=S)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-2-oxo-2H-chromen-7-yl)-2,3-dihydro-1H-indole-1-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B4750568.png)

![4-chloro-N-({[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4750581.png)
![N-(4-{[6-methyl-2-(methylthio)-4-pyrimidinyl]amino}phenyl)acetamide](/img/structure/B4750592.png)
![N-[1-[(butylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-4-methoxybenzamide](/img/structure/B4750594.png)

![2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4750604.png)
![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-N'-phenylthiourea](/img/structure/B4750612.png)
![1-(2-furylmethyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4750623.png)


![N-benzyl-2-{2-methoxy-4-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetamide](/img/structure/B4750654.png)
![5-[(3-{[(4-methylbenzyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-5-oxopentanoic acid](/img/structure/B4750655.png)
![N-[2-(isobutyrylamino)ethyl]-1H-indole-2-carboxamide](/img/structure/B4750658.png)